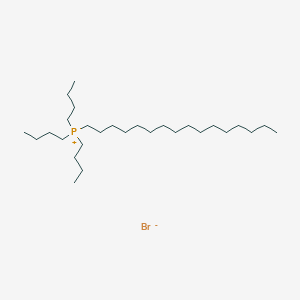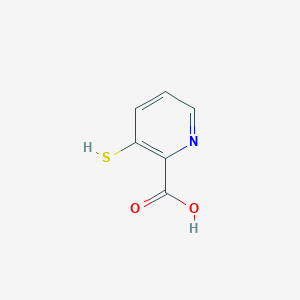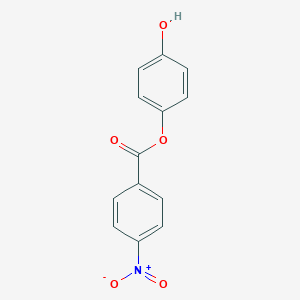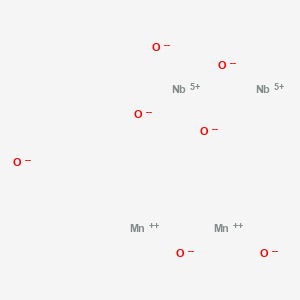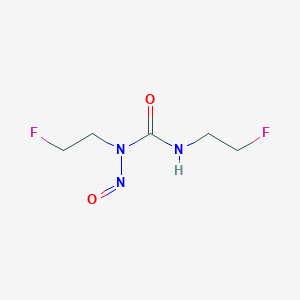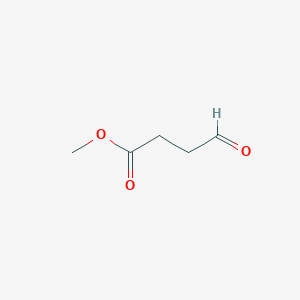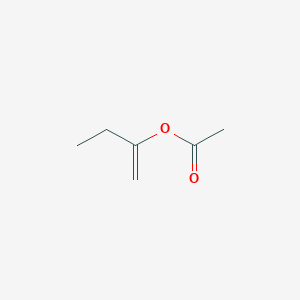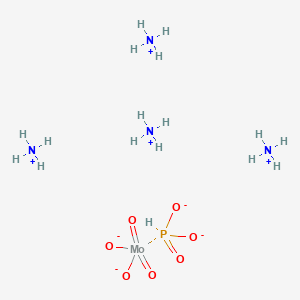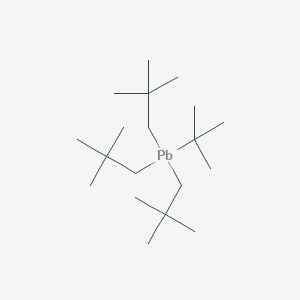
2-シクロペンテン-1-酢酸
概要
説明
Synthesis Analysis
The synthesis of 2-Cyclopentene-1-acetic acid and related compounds has been explored through various methods, including enantioselective cyclizations cocatalyzed by acetic acid and a chiral N-heterocyclic carbene (NHC), demonstrating high reactivity and selectivity (Liu et al., 2012). Moreover, palladium-catalyzed allylic alkylations have been utilized to produce enantiomerically pure derivatives of cyclopentene, showcasing the versatility of synthetic approaches to access this compound and its derivatives (Seemann et al., 2003).
Molecular Structure Analysis
The molecular and crystal structure of cyclopentene derivatives has been elucidated through various studies, including the analysis of macrocyclic compounds forming clathrates with acetic acid. These studies reveal the intricate interactions and the spatial arrangement of atoms within these compounds, providing insight into their reactivity and binding capabilities (Rizzoli et al., 1982).
Chemical Reactions and Properties
The chemical reactivity of 2-Cyclopentene-1-acetic acid and its derivatives has been extensively studied, including photochemical and thermal isomerizations revealing the influence of acyl groups on the compound's reactivity. These studies demonstrate the compound's versatility in undergoing various chemical transformations, serving as a valuable synthetic intermediate (Schaffner, 1976).
Physical Properties Analysis
The physical properties, such as the thermodynamic aspects of synthesis from cyclopentene, have been analyzed to understand the optimal conditions for reactions involving 2-Cyclopentene-1-acetic acid derivatives. Such studies provide a comprehensive understanding of the factors influencing the synthesis and stability of these compounds (Yao et al., 2015).
Chemical Properties Analysis
The chemical properties of 2-Cyclopentene-1-acetic acid, including its role in cycloaddition reactions and its potential as a building block for the synthesis of complex organic molecules, have been thoroughly investigated. These studies highlight the compound's utility in constructing polyfunctionalized cyclohexanones and other cyclopentene derivatives, demonstrating its significance in organic synthesis (Ma et al., 2009).
科学的研究の応用
シクロペンタジエンの合成
2-シクロペンテン-1-酢酸は、医薬品や農薬の製造において重要な中間体である様々なシクロペンタジエンの合成に使用することができます。 この酸は、一連の反応を経て置換シクロペンタジエンを生み出す前駆体として作用します .
有機合成ビルディングブロック
有機合成における汎用性の高いビルディングブロックとして、この化合物は、より大きく、より複雑な分子にシクロペンテニル部分を導入するために使用できます。 これは、天然物の合成や新規ポリマーの合成に特に役立ちます .
材料科学研究
材料科学において、2-シクロペンテン-1-酢酸は、材料の特性を改変するために使用できます。 例えば、ポリマーに添加して、柔軟性、耐久性、化学薬品に対する耐性を変化させることができます .
生化学研究
この化合物は、シクロペンテン環が天然基質の模倣体または阻害剤として作用する可能性のある酵素触媒反応の研究において、生化学研究における試薬として役立つ可能性があります .
医薬品化学
医薬品化学において、2-シクロペンテン-1-酢酸は、潜在的な治療効果を持つ新規化合物を創製するために使用できます。 薬物分子への組み込みにより、改善された有効性と副作用の軽減を伴う新しい薬物の開発につながる可能性があります .
分析化学
この化合物は、その独特の化学構造により、クロマトグラフィー分析における標準または基準として使用され、複雑な混合物中の類似の化合物を特定および定量化するのに役立ちます .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
作用機序
Target of Action
The primary target of 2-Cyclopentene-1-acetic acid is the respiratory system . .
Pharmacokinetics
Its physical properties such as boiling point (93-94 °c/25 mmHg), melting point (19 °C), and density (1047 g/mL at 25 °C) suggest that it may have certain bioavailability characteristics .
特性
IUPAC Name |
2-cyclopent-2-en-1-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-7(9)5-6-3-1-2-4-6/h1,3,6H,2,4-5H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRZTJAACCRFRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00864427 | |
| Record name | (Cyclopent-2-en-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00864427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13668-61-6 | |
| Record name | 2-Cyclopentene-1-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13668-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopent-2-enylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013668616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13668-61-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60126 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclopent-2-enylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.755 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-Cyclopentene-1-acetic acid in organic synthesis?
A1: 2-Cyclopentene-1-acetic acid serves as a valuable building block in organic synthesis, particularly in the construction of complex molecules like prostaglandins [, ] and iridoids []. Its structure, featuring both a cyclopentene ring and a carboxylic acid functional group, allows for diverse chemical transformations, making it a versatile starting material.
Q2: How is 2-Cyclopentene-1-acetic acid utilized in the synthesis of iridoids?
A2: Researchers have explored the use of 2-Cyclopentene-1-acetic acid as a starting point for creating cis-fused bicyclo[3.3.0]octanes, key structural motifs found in iridoids []. By employing a series of reactions, including a nitrone-olefin cycloaddition, the molecule can be transformed into intermediates that ultimately lead to the synthesis of iridoid aglucones, such as those found in (±)-8-epiloganin and (±)-mussaenoside [].
Q3: Can you describe a specific synthetic route using 2-Cyclopentene-1-acetic acid for a biologically relevant target?
A3: A notable example is the synthesis of cis-2-formyl-5-hydroxy-2-cyclopentene-1-acetic acid γ-lactone, a crucial intermediate in prostaglandin synthesis []. This method utilizes a de Mayo reaction with 2,2-dimethyl-1,3-dioxin-4-one and cis-2-cyclopentene-1,4-diol, providing an efficient route to the target compound [].
Q4: Beyond its use in complex molecule synthesis, are there other applications for 2-Cyclopentene-1-acetic acid?
A4: Yes, 2-Cyclopentene-1-acetic acid, along with other alicyclic olefins, is a key component in the production of photoresist copolymers []. These copolymers are essential materials used in microlithography processes with deep ultraviolet (DUV) light, highlighting the compound's relevance in advanced technological applications [].
Q5: Has the stereochemistry of 2-Cyclopentene-1-acetic acid derivatives been investigated in any chemical reactions?
A5: Yes, researchers have explored the stereochemical aspects of 2-Cyclopentene-1-acetic acid derivatives. For instance, optically active 9,10-dihydro-5,6-diazalumibullvalene, a compound structurally related to 2-Cyclopentene-1-acetic acid, was used to understand the stereochemical course of a denitrogenation reaction, leading to the formation of optically active 3,4-dihydrosemibullvalene []. This study highlights the importance of stereochemistry in reactions involving 2-Cyclopentene-1-acetic acid derivatives and their impact on product formation [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

